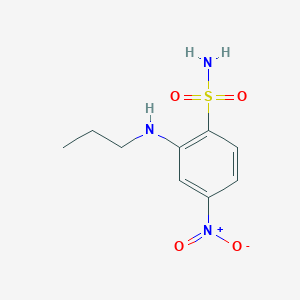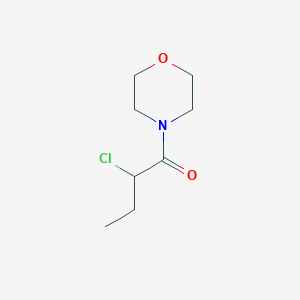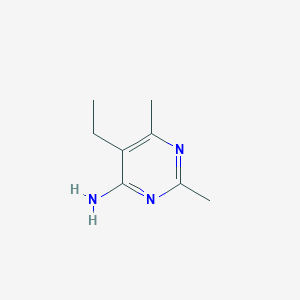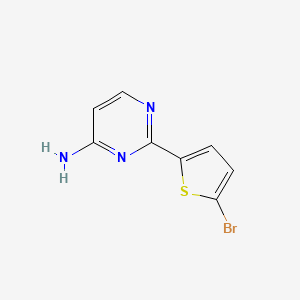![molecular formula C9H9ClF3NO B1469106 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1339635-40-3](/img/structure/B1469106.png)
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is a synthetic compound with various properties and has been studied for its potential applications in different fields of research and industry. The IUPAC name of the compound is "(3S)-3-amino-3-(4-chlorophenyl)-1-propanol" .
Molecular Structure Analysis
The molecular formula of the compound is C9H9ClF3NO, and it has a molecular weight of 239.62 g/mol. The InChI code of the compound is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .Physical And Chemical Properties Analysis
The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” appears as a solid . The melting point of a similar compound, “3-amino-3-(4-chlorophenyl)propan-1-ol”, is reported to be between 84-87°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Efficient synthesis methods for related compounds, such as (R)-3-amino-1,1,1-trifluoropropan-2-ol, have been developed. This synthesis is part of large-scale production processes for cholesterol ester transfer protein inhibitors (Wei et al., 2008).
- Studies have been conducted on the crystal structure of compounds with similar functionalities, contributing to a better understanding of their molecular configuration and potential applications (Kang et al., 2015).
Chemical Properties and Reactions
- Research on reactions involving similar compounds has provided insights into their chemical properties. For example, studies on the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones, leading to cyclopentadienols, enhance our understanding of the reactivity of amino groups in such molecules (Yoshida et al., 1988).
Material Science Applications
- Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films reveal potential applications in electronic and optical materials (Jang et al., 2007).
Biological Activities
- Some studies have explored the antimicrobial activity of structurally related compounds. For example, research on the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile indicated promising antimicrobial activities, suggesting potential applications in pharmaceuticals and healthcare (Okasha et al., 2022).
Corrosion Inhibition
- The inhibition performances of certain thiazole and thiadiazole derivatives, including those with a 4-chlorophenyl group, against iron corrosion have been investigated, highlighting potential applications in materials protection and engineering (Kaya et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Once the compound binds to its target, it could inhibit or enhance the target’s activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could alter the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular process, it could lead to a decrease in the process’s activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(4-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKZLNPDTVCQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1469023.png)

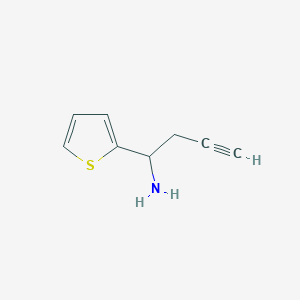
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)

